molecular formula C23H30FNa2O9P B12415985 Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate

Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate

Cat. No.: B12415985
M. Wt: 546.4 g/mol
InChI Key: ULFCSXGHHKCRDQ-UHFFFAOYSA-L
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Description

Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in medical and scientific research due to its ability to modulate various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate involves several steps. One common method includes the reaction of 9α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione with phosphoric acid and triethylamine in acetonitrile . The reaction is carried out at 20°C, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for medical and research applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

Scientific Research Applications

Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects . Some key applications include:

    Chemistry: Used as a reagent in various chemical reactions to study its properties and potential derivatives.

    Biology: Employed in cell culture studies to investigate its effects on cellular processes and gene expression.

    Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Applied in the development of pharmaceuticals and other products requiring precise modulation of physiological processes.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and inhibition of pro-inflammatory cytokines . This results in reduced inflammation and immune response, making it effective in treating various inflammatory conditions. The molecular targets include tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β), among others.

Comparison with Similar Compounds

Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is similar to other glucocorticoids like dexamethasone and betamethasone . it has unique properties that make it more effective in certain applications:

    Dexamethasone: Similar anti-inflammatory effects but with different pharmacokinetics and potency.

    Betamethasone: Stronger anti-inflammatory effects with fewer side effects compared to dexamethasone.

These comparisons highlight the compound’s uniqueness and its potential advantages in specific research and medical applications.

Properties

Molecular Formula

C23H30FNa2O9P

Molecular Weight

546.4 g/mol

IUPAC Name

disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate

InChI

InChI=1S/C23H32FO9P.2Na/c1-13-8-17-16-5-4-14-9-15(25)6-7-20(14,2)22(16,24)18(26)10-21(17,3)23(13,28)19(27)11-32-12-33-34(29,30)31;;/h6-7,9,13,16-18,26,28H,4-5,8,10-12H2,1-3H3,(H2,29,30,31);;/q;2*+1/p-2

InChI Key

ULFCSXGHHKCRDQ-UHFFFAOYSA-L

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCOP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]

Origin of Product

United States

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